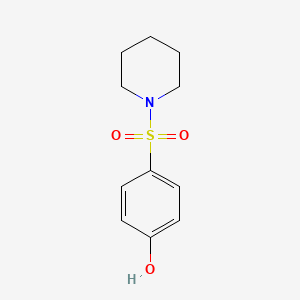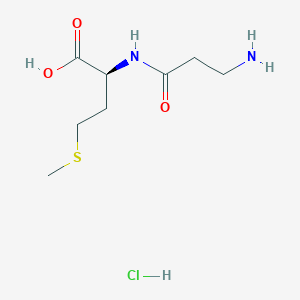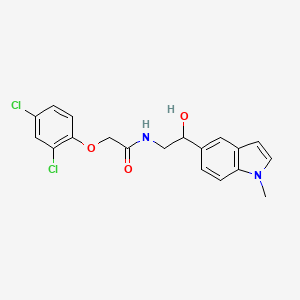
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide, commonly known as KET, is a chemical compound that has been extensively studied for its potential applications in scientific research. KET is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. In
作用机制
KET works by selectively blocking the 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the this compound receptor, KET can modulate the release of various neurotransmitters such as glutamate, dopamine, and serotonin, which are involved in mood regulation, pain perception, and other physiological processes.
Biochemical and Physiological Effects:
KET has been shown to have a wide range of biochemical and physiological effects. It can modulate the release of various neurotransmitters, increase synaptic plasticity, and promote neurogenesis. KET has also been shown to have anti-inflammatory effects and can reduce oxidative stress and apoptosis in neuronal cells. In addition, KET can modulate the activity of various signaling pathways such as the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and survival.
实验室实验的优点和局限性
KET has several advantages as a research tool. It is a selective antagonist of the 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide receptor, which allows researchers to study the role of this receptor in various physiological and pathological processes. KET also has rapid and long-lasting effects, which makes it a useful tool for studying the mechanisms of action of various drugs and compounds. However, KET also has several limitations. It can cause dissociative and hallucinogenic effects at high doses, which can complicate the interpretation of research results. In addition, KET can be toxic at high doses and can cause liver and kidney damage.
未来方向
There are several future directions for research on KET. One area of research is the development of new compounds that have similar pharmacological properties but fewer side effects. Another area of research is the identification of new therapeutic applications for KET, such as the treatment of neurodegenerative diseases. Finally, there is a need for more research on the long-term effects of KET on neuronal function and behavior.
Conclusion:
In conclusion, KET is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acetamide receptor and has been shown to have rapid and long-lasting antidepressant effects. KET has several advantages as a research tool, but it also has several limitations. There are several future directions for research on KET, including the development of new compounds and the identification of new therapeutic applications.
合成方法
KET can be synthesized by reacting 2,4-dichlorophenol and 1-methyl-1H-indole with 2-(2-hydroxyethyl)acetamide in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain pure KET. The synthesis of KET is relatively straightforward, and the compound can be obtained in high yields.
科学研究应用
KET has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role in the treatment of depression, anxiety, and other psychiatric disorders. KET has been shown to have rapid and long-lasting antidepressant effects in both preclinical and clinical studies. It has also been studied for its potential use in the treatment of chronic pain, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-23-7-6-12-8-13(2-4-16(12)23)17(24)10-22-19(25)11-26-18-5-3-14(20)9-15(18)21/h2-9,17,24H,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIABIKSHWGGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

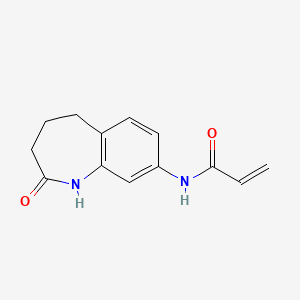
![2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-5-methoxybenzamide](/img/structure/B2912533.png)
![[Rucl(P-cymene)((S)-xylbinap)]CL](/img/structure/B2912534.png)
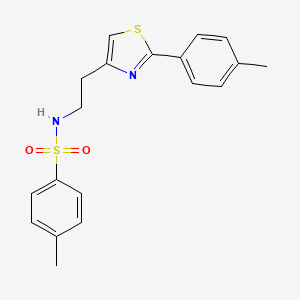
![ethyl 4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidine-1-carboxylate](/img/structure/B2912537.png)
![6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one](/img/structure/B2912539.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2912540.png)
![methyl 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2912541.png)
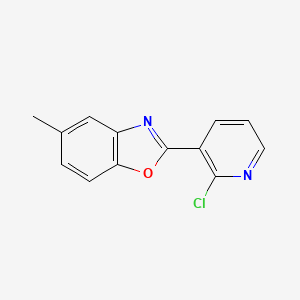
![5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2912548.png)
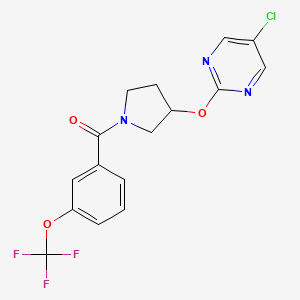
![Bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2912552.png)
